molecular formula C18H36O4Si B12656554 Dimethylsilylene bis(2-ethylhexanoate) CAS No. 55621-06-2

Dimethylsilylene bis(2-ethylhexanoate)

Cat. No.: B12656554
CAS No.: 55621-06-2
M. Wt: 344.6 g/mol
InChI Key: GXYALPPHQAMUSU-UHFFFAOYSA-N
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Description

Dimethylsilylene bis(2-ethylhexanoate) is an organosilicon compound with the molecular formula C18H36O4Si and a molecular weight of 344.56 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilylene bis(2-ethylhexanoate) can be synthesized through the esterification of dimethylsilanediol with 2-ethylhexanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of dimethylsilylene bis(2-ethylhexanoate) involves the continuous esterification of dimethylsilanediol with 2-ethylhexanoic acid in the presence of a suitable catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilylene bis(2-ethylhexanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.

    Reduction: It can be reduced to form dimethylsilanediol and 2-ethylhexanol.

    Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silicon dioxide and other silicon-containing oxidation products.

    Reduction: Dimethylsilanediol and 2-ethylhexanol.

    Substitution: Various alkyl or aryl-substituted silanes.

Mechanism of Action

The mechanism of action of dimethylsilylene bis(2-ethylhexanoate) involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of three-dimensional networks. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Properties

CAS No.

55621-06-2

Molecular Formula

C18H36O4Si

Molecular Weight

344.6 g/mol

IUPAC Name

2-[3-carboxyheptan-3-yl(dimethyl)silyl]-2-ethylhexanoic acid

InChI

InChI=1S/C18H36O4Si/c1-7-11-13-17(9-3,15(19)20)23(5,6)18(10-4,16(21)22)14-12-8-2/h7-14H2,1-6H3,(H,19,20)(H,21,22)

InChI Key

GXYALPPHQAMUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C(=O)O)[Si](C)(C)C(CC)(CCCC)C(=O)O

Origin of Product

United States

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